Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine
Description
Properties
IUPAC Name |
phenyl-[4-(trifluoromethylsulfanyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYTZOPECLHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)SC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Reaction Setup :
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Dissolve phenylmethanamine (1.0 mmol) and 4-trifluoromethylthiobenzyl bromide (1.2 mmol) in anhydrous DMF (10 mL).
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Add sodium hydride (1.5 mmol) under nitrogen at 20°C and stir for 30 minutes.
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Heat the mixture to 60°C for 8 hours.
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Workup :
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Quench with water (30 mL) and extract with ethyl acetate (3 × 30 mL).
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Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 15:1).
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Key Data
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 8 hours |
| Temperature | 60°C |
| Purity (HPLC) | >95% |
This method capitalizes on the electrophilicity of 4-trifluoromethylthiobenzyl bromide, enabling efficient N-alkylation under mild conditions. The use of NaH ensures deprotonation of the amine, enhancing nucleophilicity.
Reductive Amination of (Phenyl)(4-((trifluoromethyl)thio)phenyl)methanone
Reductive amination offers a two-step route starting from a diarylketone precursor, analogous to methodologies for trifluoromethylated amines.
Step 1: Synthesis of (Phenyl)(4-((trifluoromethyl)thio)phenyl)methanone
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Coupling Reaction :
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Combine phenylboronic acid (5 mmol), 4-(trifluoromethylthio)benzoyl chloride (5.5 mmol), Pd(OAc)₂ (0.25 mmol), and K₂CO₃ (10 mmol) in CH₃CN/CH₃OH (10:5 mL).
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Stir at 50°C under nitrogen for 6 hours.
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Isolation :
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Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water.
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Step 2: Reductive Amination
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Reaction :
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Dissolve the ketone (2 mmol) and ammonium acetate (4 mmol) in MeOH (20 mL).
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Add NaBH₃CN (3 mmol) and stir at room temperature for 12 hours.
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Purification :
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Concentrate and purify via column chromatography (petroleum ether/ethyl acetate, 10:1).
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Key Data
| Parameter | Value |
|---|---|
| Ketone Yield | 70–75% |
| Amine Yield | 65–70% |
| Reaction Time | 12 hours |
| Purity (NMR) | >98% |
This route benefits from the stability of trifluoromethylthio groups under reductive conditions, avoiding undesired side reactions.
Gabriel Synthesis Using Diarylmethyl Bromide
The Gabriel method provides a phthalimide-mediated pathway to primary amines, ideal for sterically hindered substrates.
Procedure
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Phthalimide Protection :
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React (phenyl)(4-((trifluoromethyl)thio)phenyl)methyl bromide (1.0 mmol) with phthalimide potassium (1.2 mmol) in DMF (10 mL) at 60°C for 6 hours.
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Deprotection :
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Treat the phthalimide intermediate with hydrazine hydrate (2.0 mmol) in ethanol (15 mL) at 80°C for 4 hours.
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Isolation :
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Filter and concentrate the mixture, then purify via recrystallization (ethanol/water).
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Key Data
| Parameter | Value |
|---|---|
| Protection Yield | 85–90% |
| Deprotection Yield | 80–85% |
| Total Yield | 68–77% |
| Purity (HRMS) | >99% |
This method avoids over-alkylation issues common in direct amine alkylation, ensuring high regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 78–82 | >95 | Moderate | High |
| Reductive Amination | 65–70 | >98 | High | Moderate |
| Gabriel Synthesis | 68–77 | >99 | High | Low |
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Alkylation is preferred for scalability and shorter reaction times.
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Reductive Amination suits labs with expertise in Pd-catalyzed couplings.
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Gabriel Synthesis offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine serves as a versatile building block in the synthesis of complex organic molecules. Its structure facilitates various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable in developing pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Nucleophilic Substitution | Replaces halides or other leaving groups | Basic conditions, polar solvents |
| Electrophilic Aromatic Substitution | Introduces substituents onto the aromatic ring | Lewis acid catalysis |
| Reductive Amination | Forms amines from carbonyl compounds | Reducing agents (e.g., NaBH₄) |
Biological Applications
Study of Enzyme Interactions
Research indicates that this compound can interact with specific enzymes, potentially modulating their activity. This interaction is crucial for understanding biochemical pathways and developing enzyme inhibitors.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic properties against various human cancer cell lines. The compound's mechanism may involve disruption of microtubule dynamics, similar to known anticancer agents like podophyllotoxin.
Table 2: Cytotoxicity of this compound Derivatives
| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| Breast Carcinoma (T47D) | 1.16 | Inhibition of tubulin polymerization |
| Colon Carcinoma (HT-29) | 2.00 | Disruption of mitotic spindle formation |
| Glioma (C6) | 1.50 | Induction of apoptosis via mitochondrial pathway |
Medicinal Chemistry
Potential Therapeutic Applications
The trifluoromethylthio group enhances the lipophilicity and metabolic stability of this compound derivatives. This property is advantageous for drug design, particularly in developing compounds targeting central nervous system disorders and cancer.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of this compound derivatives. These compounds have shown promise in preclinical models for epilepsy, demonstrating effective seizure control with minimal toxicity.
Case Study: Anticonvulsant Activity Evaluation
In a study assessing the anticonvulsant effects of various derivatives, this compound exhibited significant protective effects in seizure models:
- Maximal Electroshock (MES) : 75% protection observed.
- Subcutaneous Pentylenetetrazole (PTZ) : Effective at reducing seizure frequency.
Mechanism of Action
The mechanism of action of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares the structural, physicochemical, and biological properties of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine with key analogs.
Structural and Substituent Variations
Table 1: Substituent and Molecular Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight | logP (Est.) |
|---|---|---|---|---|
| This compound | -SCF₃ | C₁₄H₁₂F₃NS | 325.3 | ~3.5 |
| (4-Chlorophenyl)phenylmethanamine [7] | -Cl | C₁₃H₁₂ClN | 233.7 | ~2.8 |
| 2-[4-(Trifluoromethyl)phenyl]ethanamine [12] | -CF₃ (ethyl chain) | C₉H₁₀F₃N | 203.2 | ~2.1 |
| (4-(Thiophen-2-yl)phenyl)methanamine [3] | Thiophene | C₁₁H₁₁NS | 215.3 | ~2.3 |
| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine [10] | Cyclopropyl + -CF₃ | C₁₁H₁₂F₃N | 259.3 | ~2.9 |
Key Observations :
- Lipophilicity : The -SCF₃ group in the target compound confers higher logP (~3.5) compared to analogs with -Cl (~2.8) or -CF₃ (~2.1), enhancing membrane permeability .
- Steric Effects : Cyclopropyl substitution () introduces steric bulk, which may improve metabolic stability but reduce target affinity .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | (4-Chlorophenyl)phenylmethanamine [7] | 2-[4-(Trifluoromethyl)phenyl]ethanamine [12] |
|---|---|---|---|
| Aqueous Solubility | Low | Moderate | Moderate |
| Plasma Protein Binding | High | High | Moderate |
| Metabolic Stability | Moderate | High | Low |
Notes:
Biological Activity
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties, leading to increased metabolic stability and lipid solubility. This structural characteristic facilitates better membrane permeability and interaction with biological targets.
Mechanisms of Biological Activity
- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to increased interactions with enzyme targets through hydrogen and halogen bonding. This results in moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways .
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The cytotoxic activity is often evaluated using the MTT assay, which measures cell viability .
- Antiproliferative Effects : The compound demonstrates antiproliferative activity against several cancer types, including peripheral cancers such as colon carcinoma (HT-29) and T-cell leukemia (Jurkat E6.1). Notably, it has shown selectivity, being less toxic to normal cells like skin fibroblasts and hepatocytes .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Breast Cancer : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value suggesting potent activity against this cell line, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Models : In models assessing inflammation, the compound demonstrated significant inhibition of NF-kB activation in macrophage-like THP−1 cells. This suggests its potential utility in treating inflammatory diseases exacerbated by activated macrophages .
- Molecular Docking Studies : Molecular docking simulations have shown that the trifluoromethyl group contributes to favorable interactions with protein targets, enhancing the compound's biological activity through improved binding affinity and specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer :
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Route 1 : Catalytic reductive amination using Pd/C under hydrogen gas (H₂) with intermediates like 4-(trifluoromethylthio)benzaldehyde and phenylmethanamine derivatives. Monitor reaction progress via TLC or HPLC .
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Route 2 : Suzuki-Miyaura coupling to introduce the trifluoromethylthio (SCF₃) group to the phenyl ring, followed by amine functionalization. Use Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in THF/water .
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Optimization : Adjust catalyst loading (e.g., 2–5 mol% Pd), temperature (60–80°C), and solvent polarity to improve yield. Confirm purity via column chromatography (silica gel, hexane/EtOAc gradient).
- Data Table : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Reductive Amination | Pd/C (5 mol%) | 82–92 | >98% | |
| Suzuki Coupling | Pd(PPh₃)₄ | 75–85 | >95% |
Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers distinguish it?
- Methodological Answer :
-
¹H NMR : Look for benzylic amine protons (δ 3.8–4.2 ppm, singlet) and aromatic protons split by the SCF₃ group (δ 7.2–7.9 ppm, multiplet) .
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¹⁹F NMR : The SCF₃ group exhibits a distinct singlet at δ -60 to -65 ppm due to the electronegative sulfur-thio linkage .
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IR Spectroscopy : Confirm the C–N stretch (1250–1350 cm⁻¹) and S–C(F₃) vibration (700–750 cm⁻¹).
- Data Table : Key Spectral Peaks
| Technique | Marker (δ/cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 4.0 ppm (s) | –CH₂NH₂ | |
| ¹⁹F NMR | -63 ppm (s) | –SCF₃ | |
| IR | 1280 cm⁻¹ | C–N stretch |
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the thioether group.
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the amine and subsequent S–C bond cleavage. Neutral or slightly basic buffers (pH 7–9) enhance stability .
- Thermal Stability : Decomposes above 150°C; use differential scanning calorimetry (DSC) to identify degradation exotherms.
Advanced Research Questions
Q. How do electronic effects of the SCF₃ substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The –SCF₃ group is a strong electron-withdrawing moiety, directing electrophilic substitution to the meta position. For Suzuki couplings, use sterically hindered ligands (e.g., SPhos) to suppress ortho byproducts .
- Case Study : Coupling 4-bromo-(trifluoromethylthio)benzene with phenylboronic acid yields >90% meta-substituted product. DFT calculations (B3LYP/6-31G*) confirm charge distribution at reactive sites .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, cytotoxicity in HEK293 vs. HeLa cells may vary due to membrane permeability differences.
- SAR Analysis : Systematically modify substituents (e.g., replacing SCF₃ with OCF₃) to isolate electronic vs. steric effects. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. Can computational methods predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group (f⁻ = 0.12) reacts preferentially in alkylation reactions .
- Machine Learning : Train models on existing Pd-catalyzed reactions (e.g., USPTO database) to predict optimal ligands (e.g., Xantphos) for C–N bond formation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
